molecular formula C₉₅H₁₆₃F₃N₃₂O₃₆ B1574849 Flagelin 22(TFA)

Flagelin 22(TFA)

Cat. No.: B1574849
M. Wt: 2386.50
Attention: For research use only. Not for human or veterinary use.
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Description

Flagelin 22(TFA) is a trifluoroacetate (TFA) salt derivative of Flagelin 22, a 22-amino-acid peptide derived from the highly conserved N-terminal region of bacterial flagellin. It acts as a pathogen-associated molecular pattern (PAMP), triggering immune responses in plants and algae by binding to receptors such as FLS2 . Key characteristics include:

  • Molecular Formula: C₉₃H₁₆₂N₃₂O₃₄ (free base) .
  • Molecular Weight: 2,272.48 Da (free base); 2,386.50 Da (TFA salt) .
  • Purity: ≥99.23% .
  • Bioactivity: Induces oxidative bursts, hypersensitive responses (HR), and growth inhibition in algae (e.g., Saccharina japonica) at 1 μM .
  • Applications: Used in plant immunity studies, pathogen recognition mechanisms, and sustainable agriculture research .

Properties

Molecular Formula

C₉₅H₁₆₃F₃N₃₂O₃₆

Molecular Weight

2386.50

Synonym

Flagellin 22(TFA)

Origin of Product

United States

Scientific Research Applications

Induction of Plant Immunity

Flagelin 22 (TFA) has been shown to effectively induce immune responses in various plant species, including:

  • Tomato (Solanum lycopersicum)
  • Potato (Solanum tuberosum)
  • Tobacco (Nicotiana tabacum)
  • Arabidopsis thaliana

Upon treatment with flg22, these plants exhibit oxidative bursts and hypersensitive responses, which are critical components of their defense mechanisms against pathogens .

Applications in Algal Research

Recent investigations have demonstrated that flg22 can also induce growth inhibition and immune responses in algae, such as Saccharina japonica. This suggests that the mechanisms for pathogen recognition may be conserved across both plants and algae .

Case Studies and Findings

StudyFindings
Proteomic Analysis Identified eight proteins with altered levels post-flg22 treatment; implicated auxin transport in defense response .
Long-Distance Transport Demonstrated that flg22 can be internalized by plant cells and transported to distal tissues via vascular connections .
Synthetic Peptide Studies Developed surrogate ligands that interact with FLS2, enhancing understanding of receptor-ligand dynamics and potential for agricultural applications .

Implications for Agricultural Biotechnology

The applications of Flagelin 22 extend beyond basic research into practical agricultural biotechnology. By harnessing the immune-inducing properties of flg22, researchers aim to develop crops with enhanced resistance to bacterial infections. This could lead to reduced reliance on chemical pesticides and improved crop yields.

Potential Benefits:

  • Increased Disease Resistance : Crops treated with flg22 show enhanced resistance to various pathogens.
  • Sustainable Practices : Utilizing natural elicitors like flg22 can contribute to more sustainable agricultural practices.

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Flagelin 22(TFA) Fibronectin CS1 Peptide FliC (427–441, S. paratyphi A) FLAG Peptide
Source Bacterial flagellin fragment Human fibronectin heparin-binding domain Bacterial flagellin epitope Synthetic octapeptide
Sequence Length 22 amino acids Not specified 15 amino acids (positions 427–441) 8 amino acids
Key Structural Features N-terminal conserved region of flagellin Heparin-binding motif Epitope region of FliC protein DYKDDDDK motif
Purity ≥99.23% 99.13% >98% >98%
Bioactivity Induces plant/algal immunity Promotes mesenchymal stem cell assembly Not reported Protein purification tag
Clinical Data No development reported No development reported No development reported No development reported
Key Observations:
  • Flagelin 22(TFA) is unique in its role as a PAMP, activating immune pathways absent in other peptides like the FLAG tag or fibronectin derivatives .
  • FliC (427–441) shares a flagellin origin but lacks reported immune-induction activity, likely due to its shorter epitope sequence .

Bioactivity and Mechanism

Flagelin 22(TFA) vs. Flagelin 22 (Non-TFA):
Parameter Flagelin 22(TFA) Flagelin 22
Purity 99.23% >98%
Solubility ≥50 mg/mL in water Limited data; likely lower solubility
Stability Stable at -80°C for 1 year (solution) Similar but less validated
Bioactivity Enhanced growth inhibition in algae Comparable immune induction

Mechanistic Insight : TFA salt formulation improves solubility and stability, enhancing experimental reproducibility .

Comparison with Non-Peptide Inducers

Compound Flagelin 22(TFA) Florfenicol (Antibiotic) Flumequine (Quinolone antibiotic)
Target Plant/algal immune receptors Bacterial ribosomes Bacterial topoisomerase II
Primary Use Immune response studies Veterinary antibiotic Broad-spectrum antibiotic
Efficacy 1 μM induces algal growth inhibition LC₅₀ = 1.07 μg/g (embryonic toxicity) IC₅₀ = 15 μM (topoisomerase II)

Key Difference : Flagelin 22(TFA) is a research tool for host-pathogen interactions, whereas antibiotics like florfenicol directly target bacterial viability .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The primary method for preparing Flagelin 22 (TFA) is solid-phase peptide synthesis, a well-established technique for assembling peptides with defined sequences. The process involves:

  • Sequential addition of protected amino acids to a resin-bound growing peptide chain
  • Use of protecting groups to prevent side reactions
  • Final cleavage of the peptide from the resin along with removal of side-chain protecting groups

This method allows precise control over the amino acid sequence and incorporation of modifications such as fluorescent tags for probing plant signaling. After synthesis, the peptide is purified, typically by high-performance liquid chromatography (HPLC), and characterized by mass spectrometry to confirm identity and purity.

Preparation of Stock Solutions

Flagelin 22 (TFA) is typically supplied as a lyophilized powder. To prepare stock solutions:

  • Dissolve the peptide in an appropriate solvent, usually water or aqueous buffers, considering its high solubility.
  • For in vivo formulations, a stepwise solvent addition method is used to ensure clarity and stability:
    • Prepare a DMSO master solution by dissolving the peptide in DMSO at a high concentration.
    • Sequentially add co-solvents such as polyethylene glycol 300 (PEG300), Tween 80, and finally water or corn oil.
    • After each addition, mix thoroughly and ensure the solution remains clear before proceeding.
  • Physical aids such as vortexing, ultrasound, or heating may be applied to facilitate dissolution.

A detailed stock solution preparation table is used to calculate solvent volumes for desired molarities and peptide amounts, for example:

Peptide Amount 1 mg 5 mg 10 mg
1 mM Solution Volume (mL) 0.419 2.095 4.190
5 mM Solution Volume (mL) 0.0838 0.419 0.838
10 mM Solution Volume (mL) 0.0419 0.2095 0.419

This table facilitates reproducible preparation of stock solutions at desired concentrations.

In Vivo Formulation Preparation

For animal or plant treatments, Flagelin 22 (TFA) formulations require careful preparation to maintain peptide stability and bioavailability:

  • The DMSO master liquid containing the peptide is first prepared.
  • PEG300 is added to improve solubility and reduce toxicity.
  • Tween 80 is introduced as a surfactant to stabilize the formulation.
  • Finally, water or corn oil is added depending on the administration route.
  • Each step requires mixing and clarification to ensure a clear solution.

This method ensures a stable, bioavailable formulation suitable for in vivo experiments.

Research Findings on Preparation and Use

  • The SPPS method allows incorporation of fluorescent tags (e.g., TAMRA) to create probes for studying peptide uptake and signaling in plants such as Arabidopsis thaliana.
  • Proper preparation of stock solutions and formulations is critical for maintaining peptide activity and reproducibility in biological assays.
  • Studies have demonstrated that Flagelin 22 (TFA) induces immune responses in plants and algae, with growth inhibition observed at micromolar concentrations in algae gametophytes, emphasizing the importance of precise dosing and formulation.
  • Fluorescence-quenching substrates based on Flagelin 22 sequences have been developed to study proteolytic cleavage, indicating the peptide’s utility in biochemical assays beyond direct plant elicitation.

Summary Table of Preparation Methods

Preparation Step Description Key Considerations
Solid-Phase Peptide Synthesis Sequential assembly on resin with protecting groups High purity, sequence control, allows modifications
Cleavage & Deprotection Removal from resin and side-chain protecting groups Complete cleavage critical for activity
Purification HPLC or similar methods Ensures purity and removes synthesis by-products
Stock Solution Preparation Dissolution in water or solvents with stepwise addition of co-solvents Maintain clarity, avoid precipitation, aliquot to prevent degradation
In Vivo Formulation Sequential addition of DMSO master liquid, PEG300, Tween 80, and water/corn oil Ensure clear solution at each step, use physical aids for dissolution

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